3-(2,3,5-Trifluorophenyl)azetidine
Description
3-(2,3,5-Trifluorophenyl)azetidine is a fluorinated azetidine derivative characterized by a phenyl ring substituted with three fluorine atoms at the 2-, 3-, and 5-positions, directly attached to an azetidine ring. The trifluorophenyl group enhances metabolic stability and lipophilicity, making this compound a candidate for drug discovery, particularly in kinase inhibitors or CNS-targeting therapies.
Properties
Molecular Formula |
C9H8F3N |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
3-(2,3,5-trifluorophenyl)azetidine |
InChI |
InChI=1S/C9H8F3N/c10-6-1-7(5-3-13-4-5)9(12)8(11)2-6/h1-2,5,13H,3-4H2 |
InChI Key |
DVWVCNZMHHXGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C(=CC(=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
N-tertiarybutyl azetidine derivatives are frequently used as precursors. These compounds undergo acylative dealkylation to introduce acyl groups at the nitrogen atom.
N-acetyl, 3-acetoxyazetidine serves as a versatile intermediate for further substitution and functional group transformations.
Hydrolysis and oxidation steps allow conversion between acetoxy, hydroxy, and keto functionalities at the 3-position of the azetidine ring.
Preparation of 3-(2,3,5-Trifluorophenyl)azetidine
While direct literature specifically naming this compound is limited, the synthesis can be inferred and adapted from known methods for preparing substituted azetidines with aromatic substituents, including fluorinated phenyl groups.
Nucleophilic Substitution on Azetidine Ring
A general approach involves the nucleophilic substitution of azetidine derivatives with appropriately substituted aryl halides or aryl electrophiles bearing fluorine substituents.
The N-acetyl, 3-hydroxyazetidine intermediate can be reacted with electrophilic trifluorophenyl derivatives under catalytic conditions to attach the 2,3,5-trifluorophenyl group at the 3-position.
Catalytic amounts of non-protic Lewis acids (e.g., trifluoroacetic anhydride in the presence of a Lewis acid catalyst) facilitate the substitution without ring cleavage.
Hydrolysis and Oxidation Steps
Hydrolysis of acetoxy groups to hydroxy groups is carried out using aqueous alkaline ethanol, preserving the azetidine ring.
Oxidation of the 3-hydroxy group to the corresponding ketone (azetidinone) is achieved using oxidizing agents such as pyridinium chlorochromate (PCC), which maintains ring integrity.
Acylative Dealkylation
- Starting from N-tertiarybutyl azetidine , acylative dealkylation with a catalytic amount of a non-protic Lewis acid in the presence of an electrophilic compound allows substitution at the nitrogen atom, facilitating further functionalization.
Summary Table of Preparation Steps
| Step No. | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | N-tertiarybutyl azetidine | Catalytic non-protic Lewis acid + electrophile | N-acyl azetidine derivative | Acylative dealkylation at nitrogen |
| 2 | N-acetyl, 3-acetoxyazetidine | Alkaline aqueous ethanol | N-acetyl, 3-hydroxyazetidine | Hydrolysis of acetoxy to hydroxy |
| 3 | N-acetyl, 3-hydroxyazetidine | Pyridinium chlorochromate (PCC) | N-acetyl, 3-ketoazetidine (azetidinone) | Oxidation of hydroxy to ketone |
| 4 | N-acetyl, 3-hydroxyazetidine + 2,3,5-trifluorophenyl electrophile | Catalytic Lewis acid, trifluoroacetic anhydride | This compound derivative | Substitution at 3-position with trifluorophenyl group |
| 5 | Final compound | Purification | This compound | Isolation and characterization |
Chemical Reactions Analysis
Types of Reactions: 3-(2,3,5-Trifluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .
Scientific Research Applications
Chemistry: In chemistry, 3-(2,3,5-Trifluorophenyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of novel compounds with specific reactivity .
Biology: Its structural features allow it to interact with biological macromolecules in unique ways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents .
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 3-(2,3,5-Trifluorophenyl)azetidine involves its interaction with specific molecular targets. The trifluorophenyl group can engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity. The azetidine ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that modulate biological pathways .
Comparison with Similar Compounds
Research Findings and Implications
Although direct comparative studies on this compound are scarce, structural analogs like 3-((3,5-difluorophenoxy)methyl)azetidine hydrochloride highlight critical trends:
- Fluorine Substitution : Increased fluorination correlates with improved metabolic stability but may compromise solubility, necessitating salt formation or prodrug strategies .
- Linker Effects : Ether-linked substituents (as in the reference compound) offer synthetic flexibility but introduce torsional freedom, whereas direct aryl-azetidine linkages (target compound) favor rigid, target-specific interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
